Ranatuerin-2C antimicrobial peptide
Description
Ranatuerin-2C is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are primarily isolated from the skin secretions of frogs in the Ranidae family. These peptides are integral to innate immune defenses, exhibiting broad-spectrum activity against bacteria, fungi, and some enveloped viruses . Structurally, ranatuerin-2C is characterized by a conserved N-terminal region with cationic residues and a hydrophobic C-terminal domain, forming an amphipathic α-helical structure that facilitates membrane interaction . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis . Notably, ranatuerin-2C demonstrates lower hemolytic activity compared to other AMPs, making it a promising candidate for therapeutic development .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTVKKSLLLLFFLGTITLSFCEQERGADEDNGGEMTEEEVKRGV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Structural and Functional Similarities
Ranatuerin-2C shares structural homology with other ranatuerin isoforms (e.g., ranatuerin-2PLx, ranatuerin-2Pb) and related frog-derived AMPs like brevinins and esculentins. Key similarities include:
- Amphipathic α-helical motifs : Critical for membrane permeabilization .
- Cationic charge : Facilitates binding to anionic bacterial membranes .
- C-terminal disulfide bonds : Enhance stability and reduce proteolytic degradation .
Key Differences in Antimicrobial Efficacy
Comparative studies highlight variations in potency and selectivity:
Notes:
- Ranatuerin-2C exhibits moderate activity against Gram-negative bacteria (E.
- Gaegurin-4 outperforms ranatuerin-2C against MRSA due to its stronger electrostatic interactions with teichoic acids in Gram-positive membranes .
- Brevinin-2 shows superior antifungal activity (MIC = 8 µM for C. albicans) but higher hemolytic toxicity (HC50 = 32 µM) .
Selectivity and Cytotoxicity
Ranatuerin-2C’s therapeutic index (HC50/MIC) is superior to many AMPs, with HC50 >256 µM for mammalian erythrocytes, compared to brevinin-2 (HC50 = 32 µM) . This selectivity arises from its preferential binding to microbial membranes over cholesterol-rich eukaryotic membranes . In contrast, peptides like temporin-1 exhibit higher cytotoxicity (HC50 = 16 µM) due to stronger hydrophobic interactions .
Resistance Mechanisms
Unlike conventional antibiotics, AMPs like ranatuerin-2C are less prone to resistance due to their membrane-targeting mechanism. However, bacterial adaptations include:
- Membrane modification : Upregulation of cardiolipin synthesis in S. aureus to reduce anionic charge .
- Efflux pumps: Overexpression in P. aeruginosa to expel AMPs .
- Proteolytic degradation : Secretion of proteases by Enterococcus faecalis .
Research Advancements and Clinical Potential
Recent studies have optimized ranatuerin-2C via structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
